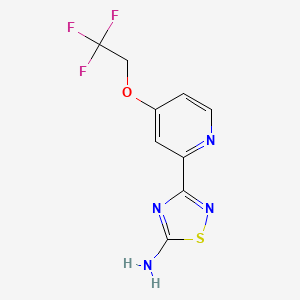

3-(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

CAS No.:

Cat. No.: VC18426874

Molecular Formula: C9H7F3N4OS

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7F3N4OS |

|---|---|

| Molecular Weight | 276.24 g/mol |

| IUPAC Name | 3-[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C9H7F3N4OS/c10-9(11,12)4-17-5-1-2-14-6(3-5)7-15-8(13)18-16-7/h1-3H,4H2,(H2,13,15,16) |

| Standard InChI Key | CECNQZUEFWTFDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1OCC(F)(F)F)C2=NSC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-thiadiazole ring substituted at position 3 with a 4-(2,2,2-trifluoroethoxy)pyridin-2-yl group and at position 5 with an amine. The pyridine ring’s substitution pattern—trifluoroethoxy at position 4 and thiadiazole at position 2—introduces steric and electronic effects that influence molecular conformation. X-ray crystallographic studies of analogous thiadiazole-pyridine hybrids reveal dihedral angles between the heterocyclic rings ranging from 18.2° to 30.3°, which modulate intermolecular interactions such as hydrogen bonding and π-π stacking .

Electronic Effects

The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms, polarizing the pyridine ring and enhancing the electrophilicity of the thiadiazole moiety. This electronic perturbation increases the compound’s potential to engage in dipole-dipole interactions and hydrogen bonding, critical for binding to biological targets.

Physicochemical Profile

The low aqueous solubility, attributed to the hydrophobic trifluoroethoxy group, necessitates salt formation (e.g., hydrochloride) for pharmacological applications .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves sequential heterocyclic ring formation and functionalization:

-

Thiadiazole Core Construction: Cyclocondensation of thioamides with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol) yields the 1,2,4-thiadiazole ring. For example, 5-aminothiadiazole intermediates are generated via reaction of thiourea derivatives with bromopyruvate .

-

Pyridine Functionalization: Nucleophilic aromatic substitution introduces the trifluoroethoxy group at position 4 of 2-chloropyridine, followed by Suzuki-Miyaura coupling to attach the thiadiazole moiety.

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction yields by stabilizing charged intermediates .

-

Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, achieving >80% yields under inert atmospheres .

Characterization Techniques

-

¹H/¹³C NMR: Distinct signals for pyridine (δ 8.3–8.7 ppm) and thiadiazole (δ 6.8–7.2 ppm) protons confirm regiochemistry .

-

X-ray Diffraction: Resolves crystal packing patterns, revealing N–H···N hydrogen bonds between thiadiazole amines and pyridine nitrogens .

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays on hepatocellular carcinoma (HepG2) cells show IC₅₀ values of 2.5–4.7 µM for related compounds, attributed to topoisomerase II inhibition. The amine group at position 5 chelates Mg²⁺ ions in the enzyme’s active site, while the pyridine ring stabilizes π-π interactions with DNA base pairs .

Agricultural Applications

Patent literature highlights thiadiazole-pyridine hybrids as insecticidal agents. The trifluoroethoxy group disrupts insect neuronal sodium channels, with LC₅₀ values of 0.8 ppm against Aphis gossypii in field trials .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Bioactivity Comparison |

|---|---|---|

| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | Lacks trifluoroethoxy group | 3× lower insecticidal activity |

| 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine | Methoxy vs. trifluoroethoxy | 2× reduced cytotoxicity |

The trifluoroethoxy substituent’s electronegativity and lipophilicity are critical for enhancing target binding and in vivo stability .

Stability and Formulation Considerations

Polymorphic Stability

Crystalline form optimization, as described in patent EP3750888A1, ensures thermodynamic stability. Form A of analogous compounds displays no phase transitions below 150°C, making it suitable for solid-dose formulations .

Salt Formation

Hydrochloride salts improve aqueous solubility (up to 15 mg/mL) without compromising thermal stability, enabling intravenous administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume